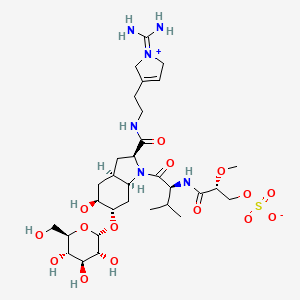

dysinosin B

描述

Dysinosin B is a marine-derived nonribosomal peptide isolated from the Australian sponge Lamellodysidea chlorea (family Dysideidae). It belongs to the aeruginosin family of serine protease inhibitors, which are characterized by a linear tetrapeptide backbone modified with unique functional groups . This compound contains a sulfated glyceric acid moiety, a D-valine residue, and a xylopyranosyl glycosylation at the C-13 position, distinguishing it from other family members . Its molecular weight is approximately 765.33 Da, as confirmed by MS/MS data, which also revealed a diagnostic sulfate loss (-98 Da) from the terminal glyceric acid residue .

This compound exhibits potent inhibitory activity against coagulation factors, with a Ki value of 0.09 µM for Factor VIIa and an IC50 of 0.17 µM for thrombin, making it one of the most selective inhibitors in its class . Its structural complexity arises from a multi-modular nonribosomal peptide synthetase (NRPS) pathway encoded by the dys gene cluster, which includes sulfotransferase and methyltransferase domains responsible for post-translational modifications .

属性

分子式 |

C31H52N6O15S |

|---|---|

分子量 |

780.8 g/mol |

IUPAC 名称 |

[(2R)-3-[[(2S)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |

InChI |

InChI=1S/C31H52N6O15S/c1-14(2)23(35-28(44)22(49-3)13-50-53(46,47)48)29(45)37-17-10-20(51-30-26(42)25(41)24(40)21(12-38)52-30)19(39)9-16(17)8-18(37)27(43)34-6-4-15-5-7-36(11-15)31(32)33/h5,14,16-26,30,38-42H,4,6-13H2,1-3H3,(H6,32,33,34,35,43,44,46,47,48)/t16-,17+,18+,19+,20+,21-,22-,23+,24-,25+,26-,30+/m1/s1 |

InChI 键 |

RPYXLWOZBBICPU-CVAXQKIFSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC |

规范 SMILES |

CC(C)C(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C(COS(=O)(=O)[O-])OC |

同义词 |

dysinosin B |

产品来源 |

United States |

相似化合物的比较

Key Findings :

- Glycosylation: this compound’s xylopyranosyl group enhances Factor VIIa inhibition (Ki = 0.09 µM) compared to Dysinosin A (Ki = 0.11 µM) but reduces thrombin selectivity .

- Sulfation: The sulfate group in Dysinosins A and B is critical for binding to Factor VIIa and thrombin. Its absence in Dysinosin D results in a 10-fold decrease in potency .

- Choi Modifications: Hydroxylation patterns on the Choi moiety (e.g., Dysinosin C’s L-Choi with dual hydroxyl groups) correlate with reduced activity, suggesting steric or electronic interference .

Comparison with Other Aeruginosins

Aeruginosins are a structurally diverse family of protease inhibitors. This compound’s closest analogs include:

Key Insights :

- Potency: Oscillarin and Aeruginosin 98-A are the most potent thrombin inhibitors (IC50 = 0.02 µM), outperforming this compound (IC50 = 0.17 µM). This is attributed to their optimized Choi interactions and hydrophobic side chains .

- Structural Flexibility: Suomilide’s brominated Choi and non-sulfated glyceric acid highlight the aeruginosin family’s adaptability, though these changes reduce thrombin affinity compared to this compound .

- Glycosylation: this compound’s xylose unit is unique among aeruginosins and may improve solubility or target affinity, though its exact role requires further study .

常见问题

Q. What structural features define dysinosin B, and how do they differ from other dysinosin variants?

this compound is a glycosylated aeruginosin-derived tetrapeptide isolated from marine sponges (Dysideidae family). Its core structure includes a xylopyranosyl group, a hydrophobic amino acid, a Choi moiety, and an arginine derivative . Unlike dysinosin D, which lacks a sulfate group, this compound retains sulfation, a feature hypothesized to influence binding specificity to coagulation factors like Factor VIIa (fVIIa) and thrombin . Structural differentiation from analogues (e.g., dysinosin A or C) relies on NMR-based comparative analysis of substituents, such as glycosylation patterns and sulfation status .

Q. Which experimental methods are critical for determining the absolute configuration of this compound?

The absolute configuration is resolved using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, complemented by X-ray crystallography when crystallizable derivatives are available. Key NMR techniques include NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial proximity analysis and HSQC (Heteronuclear Single Quantum Coherence) for carbon-hydrogen correlation. For stereochemical assignments, Marfey’s reagent or chiral chromatography may be employed to hydrolyze peptide bonds and analyze amino acid enantiomers .

Q. What in vitro assays are standard for evaluating this compound’s inhibitory activity against coagulation factors?

Enzymatic inhibition assays using fluorogenic or chromogenic substrates are standard. For example:

- Factor VIIa (fVIIa) inhibition : Measured via cleavage of a synthetic substrate (e.g., Spectrozyme® fVIIa) in the presence of tissue factor (TF) and calcium ions.

- Thrombin inhibition : Assessed using thrombin-specific substrates (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide). IC50 values are calculated from dose-response curves, with comparisons to reference inhibitors (e.g., dysinosin A or chlorodysinosin A) to contextualize potency .

Advanced Research Questions

Q. How does the xylopyranosyl group in this compound modulate its binding affinity to fVIIa compared to non-glycosylated analogues?

The xylopyranosyl group may enhance solubility or stabilize interactions with fVIIa’s exosite regions. Molecular docking studies suggest that glycosylation influences hydrogen bonding with residues like Lys192 and Asp60 in fVIIa’s catalytic domain. Competitive inhibition assays using desugarified analogues (e.g., dysinosin D) reveal a 10-fold reduction in fVIIa inhibition, underscoring the xylopyranosyl group’s role in target engagement .

Q. What strategies resolve contradictions in inhibitory potency data between this compound and its sulfate-lacking analogue, dysinosin D?

Dysinosin D’s higher potency despite lacking a sulfate group challenges initial assumptions about sulfation’s role. Methodological approaches include:

- Binding thermodynamics : Surface plasmon resonance (SPR) to compare binding kinetics (kon/koff) and affinity (KD).

- Structural dynamics : Molecular dynamics simulations to analyze sulfate-independent interactions (e.g., hydrophobic packing with fVIIa’s Lys60A).

- Mutagenesis studies : Testing fVIIa mutants (e.g., Lys192Ala) to identify critical binding residues .

Q. What in vivo models are appropriate for assessing this compound’s anticoagulant potential, and what methodological pitfalls should be avoided?

Models :

- Thrombosis models : Ferric chloride-induced arterial thrombosis in rodents, monitoring clot formation via Doppler ultrasound.

- Bleeding time assays : Tail-bleeding assays to evaluate bleeding risk versus therapeutic efficacy. Pitfalls :

- Species-specific differences in coagulation pathways (e.g., murine vs. human fVIIa).

- Pharmacokinetic variability due to this compound’s peptide instability; solutions include PEGylation or lipid nanoparticle encapsulation .

Methodological Best Practices

Q. How should researchers present structural and bioactivity data for this compound in publications?

- Figures : Use color-coded molecular models to highlight key functional groups (e.g., xylopyranosyl in blue, sulfate in red). Avoid overcrowding with excessive chemical structures; limit to 2–3 per figure .

- Tables : Compare IC50 values across dysinosins (A–D) and reference inhibitors, with footnotes detailing assay conditions (e.g., substrate concentration, pH).

- Data Reproducibility : Include detailed synthetic protocols (e.g., HPLC gradients for purification) in supplementary materials .

Q. What statistical approaches address variability in enzymatic inhibition assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。